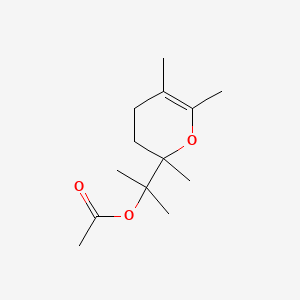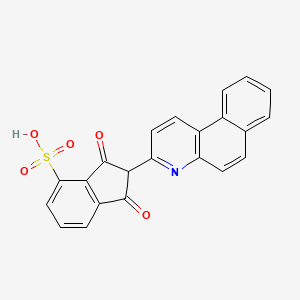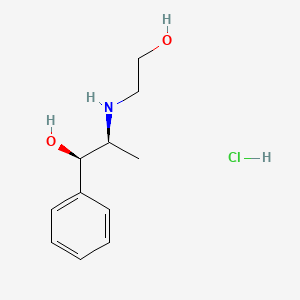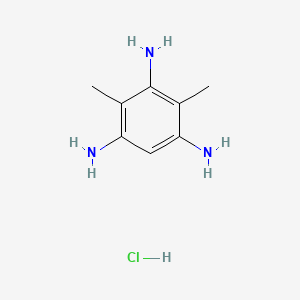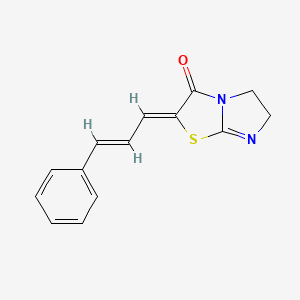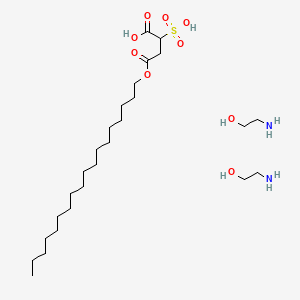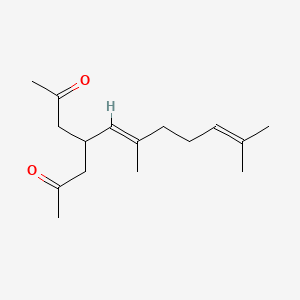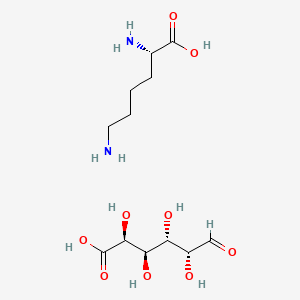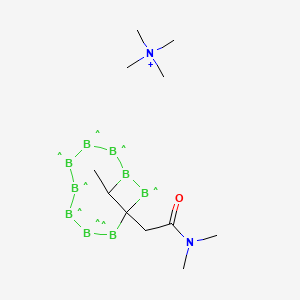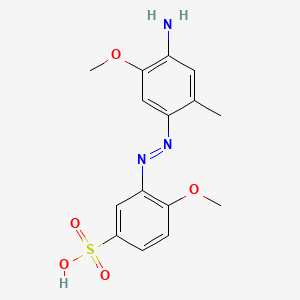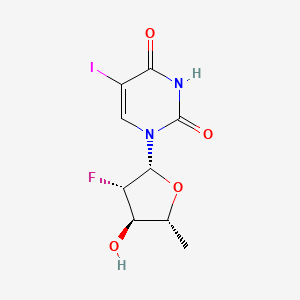
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Didesoxi-2-fluoro-beta-D-arabinofuranosil)-5-yodouracilo es un análogo de nucleósido sintético. Está estructuralmente relacionado con los nucleósidos naturales, pero se ha modificado para incluir un átomo de flúor y un átomo de yodo. Estas modificaciones pueden alterar significativamente su actividad biológica y convertirlo en un compuesto valioso para diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2,5-Didesoxi-2-fluoro-beta-D-arabinofuranosil)-5-yodouracilo generalmente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen la introducción del átomo de flúor en la posición 2 y el átomo de yodo en la posición 5 del anillo de uracilo. Las condiciones de reacción a menudo requieren el uso de reactivos y catalizadores específicos para lograr las modificaciones deseadas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos de purificación como la cristalización o la cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2,5-Didesoxi-2-fluoro-beta-D-arabinofuranosil)-5-yodouracilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el átomo de yodo u otros grupos funcionales.
Sustitución: Los átomos de flúor y yodo se pueden sustituir por otros grupos utilizando reactivos apropiados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes formas oxidadas del compuesto, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
1-(2,5-Didesoxi-2-fluoro-beta-D-arabinofuranosil)-5-yodouracilo tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción para la síntesis de otros análogos de nucleósidos y como sonda en estudios químicos.
Biología: El compuesto se utiliza en estudios de interacciones de ácidos nucleicos y como herramienta para investigar los mecanismos de síntesis de ADN y ARN.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos productos farmacéuticos y como estándar de referencia en química analítica.
Mecanismo De Acción
El mecanismo de acción de 1-(2,5-Didesoxi-2-fluoro-beta-D-arabinofuranosil)-5-yodouracilo implica su incorporación a los ácidos nucleicos, donde puede interrumpir la síntesis y función normales de los ácidos nucleicos. Los átomos de flúor y yodo pueden mejorar su afinidad de unión a objetivos moleculares específicos, como el ADN viral o canceroso, lo que lleva a la inhibición de los procesos de replicación y transcripción.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(2,5-Didesoxi-2-fluoro-beta-D-arabinofuranosil)citosina
- 1-(2,5-Didesoxi-2-fluoro-beta-D-arabinofuranosil)timina
Singularidad
1-(2,5-Didesoxi-2-fluoro-beta-D-arabinofuranosil)-5-yodouracilo es único debido a la presencia de átomos de flúor y yodo, que pueden alterar significativamente su actividad biológica en comparación con otros análogos de nucleósidos. Estas modificaciones pueden mejorar su estabilidad, afinidad de unión y especificidad para ciertos objetivos moleculares, convirtiéndolo en una herramienta valiosa en la investigación científica.
Propiedades
Número CAS |
105281-09-2 |
|---|---|
Fórmula molecular |
C9H10FIN2O4 |
Peso molecular |
356.09 g/mol |
Nombre IUPAC |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FIN2O4/c1-3-6(14)5(10)8(17-3)13-2-4(11)7(15)12-9(13)16/h2-3,5-6,8,14H,1H3,(H,12,15,16)/t3-,5+,6-,8-/m1/s1 |
Clave InChI |
BJMVGHXOFBSOAE-YTKLMKCDSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=C(C(=O)NC2=O)I)F)O |
SMILES canónico |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


